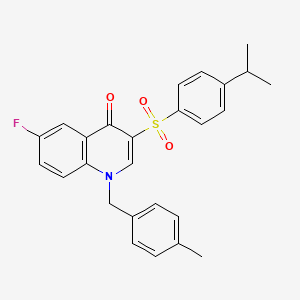
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as FIPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Scientific Research Applications
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have potential applications in various areas of scientific research, including cancer research, neurological disorders, and infectious diseases. Studies have shown that PLD plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that PLD plays a role in the pathogenesis of these diseases, and inhibition of PLD activity using 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have neuroprotective effects.
Furthermore, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has also been shown to have potential applications in the treatment of infectious diseases such as malaria and tuberculosis. PLD plays a crucial role in the survival and replication of these pathogens, and inhibition of PLD activity using 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have antimalarial and antibacterial effects.
Mechanism of Action
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one exerts its inhibitory effects on PLD by binding to the catalytic domain of the enzyme and preventing its activation. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. Inhibition of PLD activity using 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one results in a decrease in phosphatidic acid levels, which in turn affects various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects:
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects on cells. Studies have shown that 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one inhibits PLD activity in a dose-dependent manner, resulting in a decrease in phosphatidic acid levels. This, in turn, affects various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Furthermore, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has also been shown to have anti-inflammatory effects. PLD plays a role in the production of pro-inflammatory cytokines, and inhibition of PLD activity using 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to reduce the production of these cytokines.
Advantages and Limitations for Lab Experiments
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, making it an attractive tool for studying the role of PLD in various cellular processes. Furthermore, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one is relatively stable and can be easily synthesized in large quantities, making it readily available for lab experiments.
However, there are also some limitations to the use of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one in lab experiments. 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have off-target effects on other enzymes, which may affect the interpretation of experimental results. Furthermore, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one. One potential direction is the development of more potent and selective inhibitors of PLD. This may involve the use of structure-based drug design to identify compounds that bind to PLD with higher affinity and specificity.
Another potential direction is the investigation of the role of PLD in other cellular processes. While PLD has been shown to play a role in various cellular processes, its precise role in these processes is not well understood. Further research may help to elucidate the role of PLD in these processes and identify potential therapeutic targets.
Finally, the potential clinical applications of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one should be explored further. While 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in clinical trials. If successful, 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one may represent a new class of drugs for the treatment of various diseases.
Synthesis Methods
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 2-chloro-6-fluoroquinolone, followed by the reaction of the resulting intermediate with 4-isopropylphenylsulfonyl chloride. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-17(2)20-8-11-22(12-9-20)32(30,31)25-16-28(15-19-6-4-18(3)5-7-19)24-13-10-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHJLPKEFSNWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

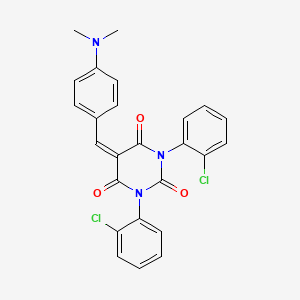
![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)


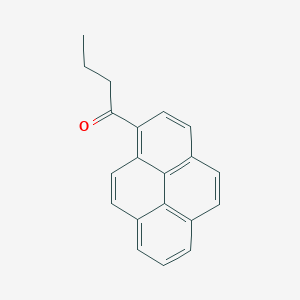
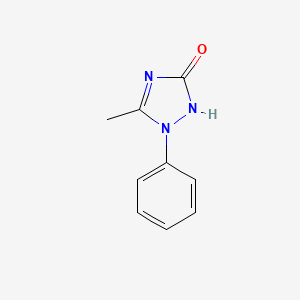

![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)

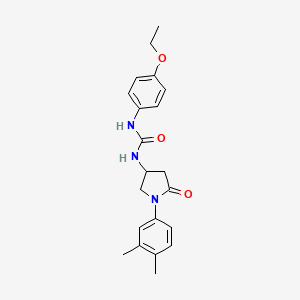
![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2680308.png)